molecular formula C17H18N2O5S B12504597 N-Benzo[1,3]dioxol-5-yl-2-[methyl-(toluene-4-sulfonyl)-amino]-acetamide

N-Benzo[1,3]dioxol-5-yl-2-[methyl-(toluene-4-sulfonyl)-amino]-acetamide

Cat. No.: B12504597
M. Wt: 362.4 g/mol
InChI Key: LEHBBOVYVZFCEO-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a complex organic compound that features a benzodioxole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Sulfonamide Formation:

    Acetamide Formation: The final step involves the acylation of the amine with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide could have various applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Molecular Targets: Could include enzymes, receptors, or other proteins.

    Pathways Involved: The compound might interact with specific biochemical pathways, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-(N-methylbenzenesulfonamido)acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-(N-ethyl-4-methylbenzenesulfonamido)acetamide

Uniqueness

The unique combination of the benzodioxole ring and the sulfonamide group in N-(2H-1,3-benzodioxol-5-yl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C17H18N2O5S/c1-12-3-6-14(7-4-12)25(21,22)19(2)10-17(20)18-13-5-8-15-16(9-13)24-11-23-15/h3-9H,10-11H2,1-2H3,(H,18,20)

InChI Key

LEHBBOVYVZFCEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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